molecular formula C8H6ClN3O2 B13010585 methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B13010585
M. Wt: 211.60 g/mol
InChI Key: FFHILEPUOWPIST-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS# 1658466-48-8) is a high-value fused bicyclic heterocycle that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure incorporates two key reactive sites: the C4-chloro group allows for further functionalization via nucleophilic aromatic substitution, while the methyl ester can be hydrolyzed or transformed into other functional groups, providing significant modularity for constructing diverse compound libraries . Derivatives of the pyrazolo[4,3-c]pyridine scaffold have demonstrated a wide range of promising biological activities in scientific research, establishing the core structure as a privileged framework in drug discovery. Published studies indicate that this chemotype exhibits potent inhibitory effects against Mycobacterium tuberculosis pantothenate synthetase, relevant to antitubercular agent development . Furthermore, these compounds have been investigated as antifungal and antibacterial agents , γ-secretase inhibitors , potent Catepsin S inhibitors , and for exhibiting antihypertensive activity . The scaffold is also a significant source of various kinase inhibitory activities , making it a compelling subject for research in oncology and signal transduction pathways . This product is offered for Research Use Only and is intended for use as a key building block in the synthesis of novel heterocyclic compounds for research applications. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)6-5-4(11-12-6)2-3-10-7(5)9/h2-3H,1H3,(H,11,12)

InChI Key

FFHILEPUOWPIST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 4-Chloro-3-nitropyridine with Hydrazine Hydrate

One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazolo[4,3-c]pyridine core. The process is typically carried out under controlled temperature conditions (e.g., 80 °C) in a suitable solvent such as N,N-dimethylacetamide (DMA) or acetonitrile.

  • The hydrazone intermediate is formed by nucleophilic attack of hydrazine on the nitro-substituted pyridine.
  • Cyclization proceeds via intramolecular ring closure, forming the fused pyrazole ring.
  • The methyl ester group is introduced either by esterification of the carboxylic acid formed or by using methyl ester-containing starting materials.

This method yields the target compound with moderate to good yields (typically 40-60%) and allows for further functionalization at the chloro substituent.

One-Pot Japp–Klingemann Reaction and Cyclization

A more recent and efficient protocol involves a one-pot sequence combining azo-coupling, deacylation, and pyrazole ring annulation starting from 2-chloro-3-nitropyridines and arenediazonium salts.

  • The reaction proceeds via formation of an azo intermediate, followed by nucleophilic deacylation and cyclization.
  • Milder nucleophilic bases such as DABCO or secondary amines are used to avoid side reactions with ester groups.
  • This method improves operational simplicity and reduces purification steps.
  • An unusual C-N migration of the acetyl group was observed as a side reaction, which was characterized and mechanistically rationalized.

This approach is advantageous for synthesizing pyrazolo[4,3-c]pyridine derivatives with high selectivity and fewer by-products.

Industrial and Optimized Processes

Industrial synthesis often involves:

  • Optimization of reaction parameters such as temperature, solvent, and catalyst to maximize yield and purity.
  • Use of catalysts or additives to facilitate cyclization and chlorination steps.
  • Purification by recrystallization or chromatographic techniques to isolate the pure methyl ester product.

For example, cyclization of 3-hydrazinopyridine derivatives with dialkyl maleates followed by chlorination and oxidation steps can yield related pyrazolopyridine esters, demonstrating the versatility of hydrazine-based cyclizations.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Notes
Hydrazine Cyclization 4-chloro-3-nitropyridine + hydrazine hydrate Hydrazine hydrate, DMA or MeCN 80 °C, 4 h 40-60 Straightforward, moderate yield Requires careful control of temperature and purification
One-Pot Japp–Klingemann 2-chloro-3-nitropyridine + arenediazonium tosylates DABCO or secondary amines Room temp, 30 min to several hours High (not quantified) Operational simplicity, fewer side products Avoids harsh bases, side C-N migration observed
Industrial Cyclization & Chlorination 3-hydrazinopyridine + dialkyl maleate Chlorinating agents, oxidants Controlled temp, multi-step Optimized for scale High purity, scalable Multi-step with oxidation and decarboxylation

Research Findings and Mechanistic Insights

  • The cyclization step is critical and depends on the nucleophilicity of hydrazine and the electrophilicity of the chloronitropyridine.
  • Ester groups are sensitive to strong bases; thus, milder nucleophiles are preferred to avoid ester hydrolysis during cyclization.
  • The one-pot Japp–Klingemann method combines multiple steps, reducing reaction time and improving yield.
  • Side reactions such as acetyl group migration have been characterized by NMR and X-ray crystallography, providing insight into reaction pathways and intermediate stability.
  • Industrial methods emphasize catalyst use and reaction condition optimization to improve yield and reduce impurities, facilitating large-scale production.

Chemical Reactions Analysis

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The pyrazole ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction. The molecular targets and pathways involved can vary, but common targets include protein kinases and other enzymes involved in cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate with analogs differing in substituents, ring systems, or functional groups. Key differences in molecular properties and applications are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Reactivity References
This compound C₈H₆ClN₃O₂ 211.61 Chloro at C4, methyl ester at C3; planar pyrazolo-pyridine scaffold. Intermediate for protein degraders; precursor for TLR antagonist synthesis.
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate C₉H₉N₃O₂ 191.19 Ethyl ester at C3; pyrazolo[4,3-b]pyridine ring (different ring fusion). Less steric hindrance due to ethyl group; used in kinase inhibitor synthesis.
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine C₆H₃ClIN₃ 279.47 Iodo substituent at C3; chloro at C3. Enhanced reactivity in Suzuki-Miyaura couplings; potential for radiopharmaceuticals.
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine C₁₃H₁₁ClN₄ 258.71 Pyrazolo-pyrimidine core; methyl and phenyl substituents. Studied as a kinase inhibitor; improved solubility due to phenyl group.
Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride C₈H₁₂ClN₃O₂ 217.65 Saturated pyrazolo-pyridine ring; hydrochloride salt. Enhanced stability for storage; used in CNS drug discovery.

Key Structural and Functional Differences

Substituent Effects: The chloro group in the target compound enhances electrophilic aromatic substitution reactivity compared to non-halogenated analogs like ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate . Iodo derivatives (e.g., 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine) exhibit higher reactivity in cross-coupling reactions but lower thermal stability .

Ring System Variations: Pyrazolo-pyrimidine derivatives (e.g., 4-chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine) introduce additional nitrogen atoms, altering electronic properties and binding affinity in biological targets .

Ester Group Modifications :

  • Ethyl esters (e.g., ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate) offer slower hydrolysis rates compared to methyl esters, influencing prodrug design .

Biological Activity

Methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS: 1658466-48-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H6ClN3O2
  • Molecular Weight : 211.61 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1658466-48-8

The compound features a pyrazolo-pyridine scaffold, which is known for its diverse biological activities. The presence of chlorine and carboxylate functional groups enhances its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds in the pyrazolo[4,3-c]pyridine family have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, related pyrazolo compounds have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9 .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. It has been noted to inhibit cellular proliferation in HeLa and HCT116 cells, which are often used as models for studying cancer .
  • BCL6 Inhibition : The compound has been explored as a chemical probe for BCL6 inhibition, a target implicated in various cancers. In vivo studies have shown that related compounds can effectively reduce BCL6 levels, suggesting potential therapeutic applications in oncology .

Case Studies

  • In Vivo Pharmacokinetics : A study conducted on related compounds showed that upon administration in mice, the pharmacokinetic profiles indicated varying degrees of bioavailability and clearance rates. For instance, one compound demonstrated a bioavailability of only 21%, while another achieved 66% . Such findings highlight the importance of structural modifications in enhancing pharmacological properties.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrazolo-pyridine core can significantly impact biological activity. Compounds with specific substituents exhibited enhanced potency against CDKs and better selectivity profiles .

Table 1: Summary of Biological Activities

Activity TypeDescription
Kinase InhibitionPotential inhibition of CDK2 and CDK9 with IC50 values around 0.36 µM
Antiproliferative ActivityEffective against HeLa and HCT116 cell lines
BCL6 InhibitionDemonstrated ability to inhibit BCL6 in vivo

Table 2: Pharmacokinetic Parameters of Related Compounds

Compound IDRoute of AdministrationBioavailability (%)Cmax (ng/mL)Half-Life (h)
Compound AIV21XY
Compound BPO66ZW

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